molecular formula C35H36N4O4 B092486 Protoporphyrin IX monomethyl ester CAS No. 16053-68-2

Protoporphyrin IX monomethyl ester

Cat. No.: B092486
CAS No.: 16053-68-2
M. Wt: 576.7 g/mol
InChI Key: QFOYLAGRMXUVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoporphyrin monomethyl ester is a dicarboxylic acid monoester that is the monomethyl ester of protoporphyrin. It is a dicarboxylic acid monoester and a member of protoporphyrins. It derives from a protoporphyrin.

Scientific Research Applications

Photodynamic Therapy (PDT)

PPIX-ME has garnered significant attention in the field of photodynamic therapy, a treatment modality that utilizes light-activated compounds to induce cell death in targeted tissues. Its ability to generate reactive oxygen species (ROS) upon light exposure makes it an effective agent against various cancers and microbial infections.

  • Case Study : A study demonstrated that PPIX-ME effectively targets cancer cells, leading to apoptosis when activated by specific wavelengths of light. The study reported a reduction in tumor size by up to 70% in animal models treated with PPIX-ME under light exposure .

Antimicrobial and Antiviral Phototherapy

The antimicrobial properties of PPIX-ME have been explored extensively. It has been shown to be effective against a range of pathogens, including bacteria and viruses.

  • Case Study : Research indicated that PPIX-ME could significantly reduce bacterial load in infected wounds when used as a photosensitizer, highlighting its potential for treating infections resistant to conventional antibiotics .

Biosensing Applications

PPIX-ME is utilized in biosensing technologies due to its ability to interact with biomolecules and its fluorescent properties. It serves as a probe for detecting various analytes in biological samples.

  • Data Table: Comparison of Biosensing Applications
    Application TypeTarget AnalyteDetection MethodReference
    Zinc Ion SensingZn²⁺Fluorescence
    Glucose SensingGlucoseElectrochemical
    DNA DetectionNucleic AcidsOptical

Catalytic Applications

PPIX-ME has also been investigated for its catalytic properties, particularly in organic synthesis and environmental applications.

  • Case Study : A recent study highlighted the use of PPIX-ME as a catalyst for oxidative reactions, demonstrating its efficiency in converting alkenes to carbonyl compounds under mild conditions .

Chemical Biology

The interaction of PPIX-ME with biomolecules has opened avenues for developing molecular devices and therapeutic agents.

  • Research Findings : Studies have shown that PPIX-ME can modulate biochemical pathways by interacting with proteins involved in cellular signaling, potentially leading to novel therapeutic strategies .

Chemical Reactions Analysis

Aerobic Cyclization Reaction

MgPME+3O2+3NADPH+3H+DV PChlide a+3NADP++5H2O\text{MgPME}+3\text{O}_2+3\text{NADPH}+3\text{H}^+\rightarrow \text{DV PChlide }a+3\text{NADP}^++5\text{H}_2\text{O}

This reaction occurs in three sequential oxidative steps mediated by ferredoxin (Fd)-dependent electron transfer :

  • Hydroxylation :

    MgPME+2Fdred+O2131 hydroxy MgPME+H2O\text{MgPME}+2\text{Fd}_{\text{red}}+\text{O}_2\rightarrow 13^1\text{ hydroxy MgPME}+\text{H}_2\text{O}
  • Oxidation to Keto Intermediate :

    131 hydroxy MgPME+2Fdred+O2131 keto MgPME+2H2O13^1\text{ hydroxy MgPME}+2\text{Fd}_{\text{red}}+\text{O}_2\rightarrow 13^1\text{ keto MgPME}+2\text{H}_2\text{O}
  • Ring Closure :

    131 keto MgPME+2Fdred+O2DV PChlide a+2H2O13^1\text{ keto MgPME}+2\text{Fd}_{\text{red}}+\text{O}_2\rightarrow \text{DV PChlide }a+2\text{H}_2\text{O}

Anaerobic Cyclization

In anaerobic bacteria like Rhodobacter sphaeroides, oxygen atoms incorporated into MgPME derive from water instead of molecular oxygen, mediated by a distinct oxygen-independent cyclase (EC 1.21.98.3) .

Enzyme Kinetics and Binding Affinity

ParameterValueConditionsSource
Turnover number (kcatk_{\text{cat}})0.9 min1^{-1}Rubrivivax gelatinosus AcsF enzyme
Michaelis constant (KMK_M)7.0 µMMgPME substrate
Dissociation constant (KdK_d)0.16 µMMgPME binding to AcsF
Hill coefficient (nn)2.1 ± 0.1Cooperative binding of MgPME

Intermediate Identification

Mass spectrometry confirmed 131^1-hydroxy-MgPME and 131^1-keto-MgPME as transient intermediates during cyclization . These intermediates accumulate under suboptimal electron supply but are fully converted to DV PChlide a in the presence of a functional photosystem I (PSI)-ferredoxin system.

Electron Donor Systems

  • Photosystem I-Dependent : In illuminated chloroplasts, reduced ferredoxin directly transfers electrons from PSI to the cyclase .

  • NADPH-Ferredoxin Reductase (FNR) System : In darkness, NADPH reduces ferredoxin via FNR, sustaining cyclase activity .

  • Ascorbate-Mediated Reduction : Low cyclase activity (16% substrate conversion) occurs with ascorbate alone, producing intermediates without final product formation .

Comparative Analysis of Aerobic vs. Anaerobic Pathways

FeatureAerobic Cyclase (Oxygen-Dependent)Anaerobic Cyclase (Oxygen-Independent)
Oxygen Source Molecular oxygen (O2O_2)Water (H2OH_2O)
Key Enzyme AcsF (diiron cluster protein)BchE (radical-SAM enzyme)
Electron Donors Ferredoxin, NADPHS-Adenosylmethionine (SAM)
Organisms Plants, cyanobacteria, purple bacteriaAnaerobic phototrophs
Intermediates 131^1-hydroxy- and keto-MgPMENot fully characterized

Genetic and Structural Considerations

  • Xantha-l Gene : In barley, cyclase activity depends on the Xantha-l gene product (XanL) and its chaperone Ycf54 for proper enzyme maturation .

  • Iron Requirement : The diiron cluster in AcsF is essential for catalysis, with Fe(II) serving as a cofactor .

This synthesis highlights MgPME’s central role in chlorophyll biosynthesis and the intricate electron transfer mechanisms governing its cyclization. The interplay between aerobic and anaerobic pathways underscores evolutionary adaptations to environmental oxygen levels.

Properties

IUPAC Name

3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOYLAGRMXUVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protoporphyrin IX monomethyl ester
Reactant of Route 2
Protoporphyrin IX monomethyl ester
Reactant of Route 3
Reactant of Route 3
Protoporphyrin IX monomethyl ester
Reactant of Route 4
Reactant of Route 4
Protoporphyrin IX monomethyl ester
Reactant of Route 5
Reactant of Route 5
Protoporphyrin IX monomethyl ester
Reactant of Route 6
Reactant of Route 6
Protoporphyrin IX monomethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.